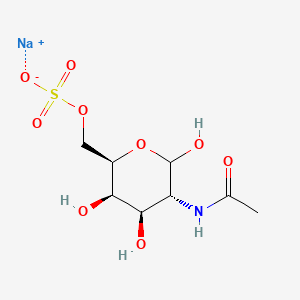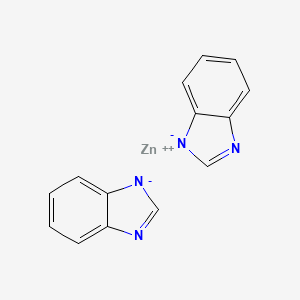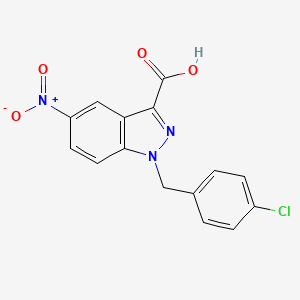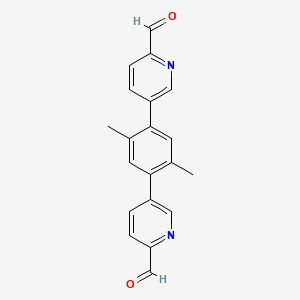
5,5'-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is an organic compound with the molecular formula C20H16N2O2 and a molecular weight of 316.35 g/mol . This compound is characterized by the presence of two picolinaldehyde groups attached to a 2,5-dimethyl-1,4-phenylene core. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde typically involves the reaction of 2,5-dimethyl-1,4-phenylenediamine with pyridine-2-carboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve consistent quality and efficiency.
化学反应分析
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols.
Substitution: The aromatic ring allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of enzyme mechanisms and as a fluorescent probe for detecting specific biomolecules.
Medicine: Research into its potential therapeutic applications, including its role as an intermediate in drug synthesis, is ongoing.
作用机制
The mechanism by which 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde exerts its effects involves its interaction with specific molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This compound can also participate in redox reactions, influencing cellular oxidative states and signaling pathways.
相似化合物的比较
5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde can be compared with other similar compounds such as:
5,5’-(1,4-phenylene)dipicolinaldehyde: This compound lacks the dimethyl groups, which can affect its reactivity and applications.
2,5-Dimethyl-1,4-phenylenediamine: This precursor compound is used in the synthesis of 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde and has different chemical properties and applications.
The presence of the dimethyl groups in 5,5’-(2,5-Dimethyl-1,4-phenylene)dipicolinaldehyde enhances its stability and reactivity, making it unique among similar compounds.
属性
分子式 |
C20H16N2O2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
5-[4-(6-formylpyridin-3-yl)-2,5-dimethylphenyl]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C20H16N2O2/c1-13-7-20(16-4-6-18(12-24)22-10-16)14(2)8-19(13)15-3-5-17(11-23)21-9-15/h3-12H,1-2H3 |
InChI 键 |
ROKIJWKCHFIFJS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1C2=CN=C(C=C2)C=O)C)C3=CN=C(C=C3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


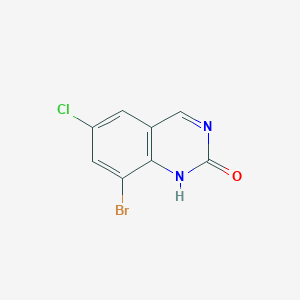
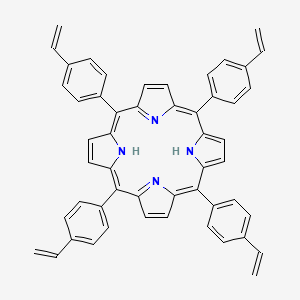
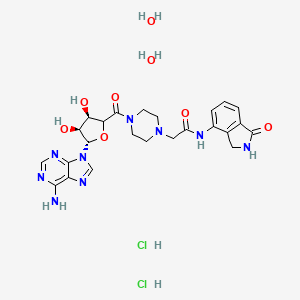
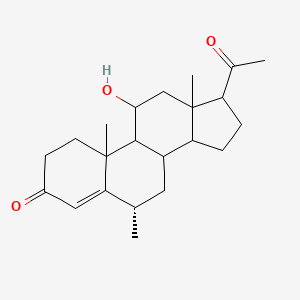
![1-[1-(1,3-Benzodioxol-5-yl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13727412.png)
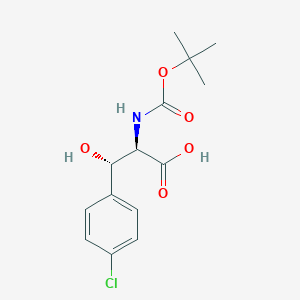
![5-Chloro-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-benzaldehyde](/img/structure/B13727418.png)
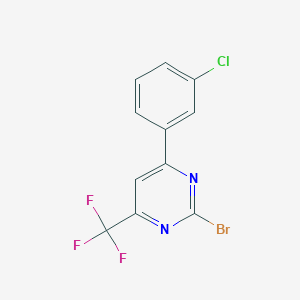
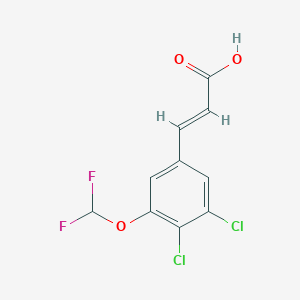
![Benzyl ((4-(aminomethyl)bicyclo[2.2.2]octan-1-yl)methyl)carbamate](/img/structure/B13727433.png)
![5-(Azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine oxalate](/img/structure/B13727441.png)
